1-Hydroxy-3,3-dimethylpentan-2-one
Description
1-Hydroxy-3,3-dimethylpentan-2-one is a branched ketone-alcohol hybrid compound characterized by a hydroxyl group at the first carbon and a ketone group at the second carbon of a pentane backbone, with two methyl groups at the third carbon. Hydroxy-ketones of this type often exhibit polarity due to the hydroxyl and carbonyl groups, influencing solubility in polar solvents and reactivity in organic synthesis .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)6(9)5-8/h8H,4-5H2,1-3H3 |
InChI Key |
JZWFGEYTWRCIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,3-dimethylpentan-2-one can be synthesized through several methods. One common method involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol, which is then oxidized to form 1-Hydroxy-3,3-dimethylpentan-2-one . Another method involves the reaction of formaldehyde with diethyl ketone in the presence of water and a basic component .
Industrial Production Methods: Industrial production of 1-Hydroxy-3,3-dimethylpentan-2-one typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,3-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products:
Oxidation: The major product is 3,3-dimethylpentane-2,4-dione.
Reduction: The major product is 3,3-dimethylpentan-2-ol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
1-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions. For example, in photolysis reactions, the compound undergoes radical reactions leading to the formation of various products .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. 3,3-Dimethylpentan-2-one (CAS 20669-04-9)
- Molecular Formula : C₇H₁₄O
- Molecular Weight : 114.19 g/mol
- Boiling Point : 128.1°C
- Key Features: Lacks the hydroxyl group at position 1, reducing hydrogen bonding capacity. This results in lower boiling points compared to hydroxylated analogs. Applications include use as a solvent or intermediate in non-polar reactions .
b. 1-Hydroxy-3-phenylpropan-2-one (CAS 4982-08-5)
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- Key Features: Contains a phenyl group at position 3 instead of methyl groups.
c. 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
- Molecular Formula : C₅H₁₀O₂
- Molecular Weight : 102.13 g/mol
- Key Features : An aldehyde with a hydroxyl group, offering higher reactivity than ketones. Used in crosslinking reactions or as a precursor for resins .
d. 1-(Dimethylamino)-2-methylpentan-3-one (CAS 51690-03-0)
- Molecular Formula: C₈H₁₇NO
- Molecular Weight : 143.23 g/mol
- Key Features: The dimethylamino group introduces basicity and nucleophilic reactivity, contrasting with the hydroxyl group’s acidity. Applications include catalysis or specialty chemical synthesis .
Physicochemical Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1-Hydroxy-3,3-dimethylpentan-2-one* | C₇H₁₄O₂ | ~130.18 (estimated) | ~150–160 (estimated) | Hydroxyl, ketone |
| 3,3-Dimethylpentan-2-one | C₇H₁₄O | 114.19 | 128.1 | Ketone |
| 1-Hydroxy-3-phenylpropan-2-one | C₉H₁₀O₂ | 150.17 | Not reported | Hydroxyl, ketone, phenyl |
| 3-Hydroxy-2,2-dimethylpropanal | C₅H₁₀O₂ | 102.13 | Not reported | Hydroxyl, aldehyde |
*Estimated based on structural analogs.
Biological Activity
1-Hydroxy-3,3-dimethylpentan-2-one, also known as HDMP, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis. In this article, we will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Hydroxy-3,3-dimethylpentan-2-one features a hydroxyl group attached to the second carbon atom of a ketone structure. This unique configuration allows for diverse chemical reactions, including oxidation and reduction processes, which are critical for its biological activity.
The biological activity of 1-Hydroxy-3,3-dimethylpentan-2-one is largely attributed to its functional groups. The hydroxyl and ketone groups enable the compound to interact with various biomolecules, potentially influencing enzymatic activities and cellular pathways. The compound's reactivity can lead to the formation of radical species under certain conditions, which may play a role in its biological effects.
Biological Activities
Research has indicated that 1-Hydroxy-3,3-dimethylpentan-2-one exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
- Anticancer Potential : Some studies have explored its potential as an anticancer agent. For instance, derivatives of similar compounds have shown inhibitory effects on cancer cell lines by targeting specific metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. Its structural similarity to other known enzyme inhibitors suggests potential applications in drug development .
1. Anticancer Activity
A study focusing on structurally related compounds found that modifications on the hydroxyl group significantly affected their ability to inhibit lung cancer cell proliferation. For example, compounds with similar backbone structures demonstrated varying degrees of inhibition against A549 and H460 lung cancer cell lines . This suggests that 1-Hydroxy-3,3-dimethylpentan-2-one could be further investigated for its anticancer properties.
2. Enzymatic Interactions
Research on enzyme inhibition highlights that compounds with hydroxyl and ketone functionalities can modulate enzyme activity. One study noted that structural analogs showed significant inhibition against malate dehydrogenase (MDH) enzymes, which are crucial in metabolic pathways . This indicates that 1-Hydroxy-3,3-dimethylpentan-2-one might similarly affect MDH or other enzymes.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Hydroxy-3,3-dimethylpentan-2-one | Hydroxyl and ketone groups | Potential antioxidant and anticancer |
| 3,3-Dimethylpentan-2-ol | Lacks ketone functionality | Limited biological activity |
| 3,3-Dimethylpentane | No functional groups | Non-reactive; lacks biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
